molecular formula C15H9F3N6 B2696974 3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 338420-33-0

3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2696974
CAS RN: 338420-33-0
M. Wt: 330.274
InChI Key: ZDVUHTMDIPOFSW-UHFFFAOYSA-N
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Description

“3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic compound. It has a molecular formula of C15H9F3N6 and an average mass of 330.267 Da . This compound belongs to the class of organic compounds known as triazolopyrimidines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine core, which is substituted at the 3-position by a phenyl group and at the 8-position by a trifluoromethyl group .

Scientific Research Applications

Serotonin Receptor Studies

Research involving derivatives of triazolopyrimidines, similar to 3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, includes studying their affinity and inhibitory functions on serotonin receptors. Specifically, these compounds demonstrated significant activity in serotonin 5-HT6 receptor binding assays and functional cellular responses to serotonin (Ivachtchenko et al., 2010).

Adenosine Receptor Antagonism

Derivatives of triazolopyrimidines have been synthesized and evaluated for their affinity towards various subtypes of human adenosine receptors. Certain compounds in this category exhibited high affinity for the A3 receptors, showcasing potential for further research in adenosine receptor antagonism (Banda et al., 2013).

Potential Antiasthma Agents

Some triazolopyrimidines, structurally related to this compound, have been identified as potential antiasthma agents. These compounds were found to inhibit mediator release, making them of interest in asthma research and treatment (Medwid et al., 1990).

Probes for A2A Adenosine Receptor

Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine have been used as molecular probes for the A2A adenosine receptor. They show high affinity and selectivity, aiding in pharmacological studies of the A2A adenosine receptor (Kumar et al., 2011).

Antitumor Activity

Compounds structurally similar to this compound have been synthesized and evaluated for antitumor activity. These studies are significant in exploring the potential of these compounds in cancer treatment, highlighting their ability to induce apoptosis and cell cycle arrest in cancer cells (Fares et al., 2014).

properties

IUPAC Name

5-phenyl-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N6/c16-15(17,18)9-6-10-12(20-7-9)13(19)21-14-11(22-23-24(10)14)8-4-2-1-3-5-8/h1-7H,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVUHTMDIPOFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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